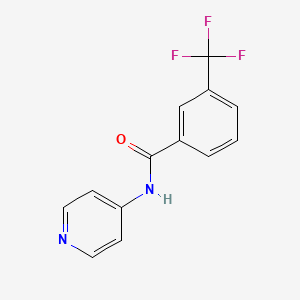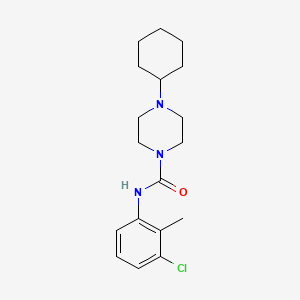
N-(4-fluoro-2-methylphenyl)tetrahydro-2-furancarboxamide
Overview
Description
N-(4-fluoro-2-methylphenyl)tetrahydro-2-furancarboxamide, also known as AB-FUBINACA, is a synthetic cannabinoid that has gained popularity in the research community due to its potent agonist activity towards the CB1 and CB2 receptors. This compound was first synthesized in 2009 by Pfizer, but it was later discovered to have been used as an active ingredient in several designer drugs.
Mechanism of Action
N-(4-fluoro-2-methylphenyl)tetrahydro-2-furancarboxamide exerts its effects by binding to the CB1 and CB2 receptors in the brain and peripheral tissues. This leads to the activation of various signaling pathways that regulate pain, inflammation, and anxiety.
Biochemical and Physiological Effects:
N-(4-fluoro-2-methylphenyl)tetrahydro-2-furancarboxamide has been shown to induce a range of biochemical and physiological effects in animal models. It has been reported to increase dopamine and serotonin levels in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, it has been shown to decrease the release of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-(4-fluoro-2-methylphenyl)tetrahydro-2-furancarboxamide has several advantages for laboratory experiments. It is highly potent and exhibits a high affinity for the CB1 and CB2 receptors, making it an ideal tool for studying the endocannabinoid system. However, its high potency also poses a risk of toxicity, and caution should be exercised when handling this compound.
List of
Future Directions
1. Investigate the potential therapeutic applications of N-(4-fluoro-2-methylphenyl)tetrahydro-2-furancarboxamide in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
2. Explore the effects of N-(4-fluoro-2-methylphenyl)tetrahydro-2-furancarboxamide on the endocannabinoid system and its role in regulating pain, inflammation, and anxiety.
3. Investigate the potential of N-(4-fluoro-2-methylphenyl)tetrahydro-2-furancarboxamide as a novel analgesic and anti-inflammatory agent.
4. Study the long-term effects of N-(4-fluoro-2-methylphenyl)tetrahydro-2-furancarboxamide on the brain and peripheral tissues.
5. Investigate the effects of N-(4-fluoro-2-methylphenyl)tetrahydro-2-furancarboxamide on the immune system and its potential as an immunomodulatory agent.
6. Study the pharmacokinetics of N-(4-fluoro-2-methylphenyl)tetrahydro-2-furancarboxamide and its metabolism in vivo.
7. Investigate the potential of N-(4-fluoro-2-methylphenyl)tetrahydro-2-furancarboxamide as a tool for studying the CB1 and CB2 receptors and the endocannabinoid system.
8. Investigate the potential of N-(4-fluoro-2-methylphenyl)tetrahydro-2-furancarboxamide as a novel drug delivery system for targeting the CB1 and CB2 receptors.
Scientific Research Applications
N-(4-fluoro-2-methylphenyl)tetrahydro-2-furancarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent analgesic, anti-inflammatory, and anxiolytic effects in animal models. Furthermore, it has been suggested that N-(4-fluoro-2-methylphenyl)tetrahydro-2-furancarboxamide may have potential in the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(4-fluoro-2-methylphenyl)oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c1-8-7-9(13)4-5-10(8)14-12(15)11-3-2-6-16-11/h4-5,7,11H,2-3,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCMGWXMPOATMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24782477 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-fluoro-2-methylphenyl)oxolane-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-ethyl 4-methyl 5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4179349.png)

![1-[(phenylthio)acetyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4179379.png)
![4-({[(5-methyl-3-isoxazolyl)carbonyl]amino}methyl)benzoic acid](/img/structure/B4179387.png)


![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-phenylbutanamide](/img/structure/B4179397.png)
![N-{4-[(1-adamantylamino)sulfonyl]phenyl}nicotinamide](/img/structure/B4179405.png)
![1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4179409.png)
![2-{[2-(2,4-difluorophenoxy)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4179411.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B4179421.png)
![2-{4-[2-(4-bromophenoxy)butanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4179440.png)